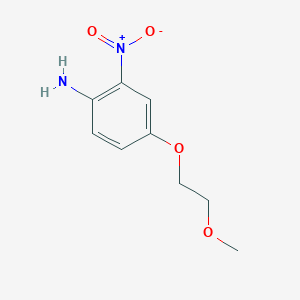







|
REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[CH:8][CH:7]=1.C(OC(=O)C)(=O)C.[N+:20]([O-])([OH:22])=[O:21]>>[CH3:1][O:2][CH2:3][CH2:4][O:5][C:6]1[CH:12]=[CH:11][C:9]([NH2:10])=[C:8]([N+:20]([O-:22])=[O:21])[CH:7]=1
|


|
Name
|
|
|
Quantity
|
500 mg
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC1=CC=C(N)C=C1
|
|
Name
|
|
|
Quantity
|
2.38 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
|
Name
|
|
|
Quantity
|
0.62 mL
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)(O)[O-]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the temperature of the reaction mixture below 15° C
|
|
Type
|
ADDITION
|
|
Details
|
After the end of the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm to RT over 1 h
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
was quenched with ice-cold water
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting suspension was filtered off
|
|
Type
|
CUSTOM
|
|
Details
|
dried in high vacuo
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting yellow powder was dissolved in dioxane (1.4 mL)
|
|
Type
|
ADDITION
|
|
Details
|
treated with 6N HCl (1.4 mL)
|
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred at 70° C. for 3 h
|
|
Duration
|
3 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling down to RT
|
|
Type
|
ADDITION
|
|
Details
|
water was added
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aq. phase was extracted with EA
|
|
Type
|
WASH
|
|
Details
|
layers were washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COCCOC1=CC(=C(C=C1)N)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 303 mg |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |